molecular formula C12H10F2N2 B11887640 (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-69-7

(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11887640
CAS No.: 1346691-69-7
M. Wt: 220.22 g/mol
InChI Key: GEDHKKAZUDRPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine core substituted at position 5 with a 2,4-difluorophenyl group and a methanamine group at position 2. This structure combines aromatic and amine functionalities, making it a candidate for pharmaceutical and agrochemical applications. Fluorine atoms at the 2- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability, while the pyridine nitrogen contributes to hydrogen bonding and electronic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-69-7

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

GEDHKKAZUDRPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Reaction Scheme :
Aryl halide + Pyridine boronic acid → Biaryl intermediate → Methanamine functionalization

Key Parameters :

ComponentConditionsYieldSource
Pd(PPh₃)₄Toluene, K₂CO₃, 110°C, 12 h58–92%
XantPhos/Pd₂(dba)₃Toluene, t-BuONa, 110°C, 12 h58–90%
PdCl₂(dppf)·CH₂Cl₂1,4-Dioxane/H₂O, K₂CO₃, 100°C, 24 h67–82%

Mechanistic Insight :
The difluorophenyl group is introduced via coupling of 5-bromo-2-methylpyridine with 2,4-difluorophenylboronic acid. Subsequent functionalization at the 3-position involves reductive amination or direct substitution to install the methanamine group.

Reductive Amination and Functional Group Interconversion

Direct methanamine installation often requires prior activation of the pyridine ring.

Reductive Amination

Procedure :

  • Nitro Intermediate Synthesis :

    • 5-Bromo-2-methylpyridine → Nitro derivative via nitration (HNO₃/H₂SO₄).

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/MeOH).

Challenges :

  • Competing over-reduction of aromatic rings.

  • Low yields (40–60%) due to steric hindrance at the 3-position.

Nucleophilic Aromatic Substitution

For electron-deficient pyridines, nucleophilic substitution offers an alternative pathway.

Methanamine Installation via SNAr

Reaction Conditions :

ParameterValueYieldSource
BaseKHMDS or t-BuONa58–70%
SolventToluene or THF
Temperature80–110°C

Mechanism :
A halogen (e.g., Cl or Br) at the pyridine 3-position is displaced by methanamine under basic conditions. This method avoids palladium catalysts, reducing costs but requiring harsher thermal conditions.

Multi-Step Synthesis with Intermediate Isolation

Complex routes involving protection/deprotection strategies are employed for regioselective control.

Stepwise Functionalization

  • Pyridine Core Formation :

    • Vilsmeier-Haack reaction to introduce methyl groups.

  • Difluorophenyl Coupling :

    • Pd-catalyzed coupling with 2,4-difluorophenylboronic acid.

  • Methanamine Introduction :

    • Reductive amination of a nitro intermediate.

Optimized Yields :

StepReagents/ConditionsYield
Pyridine CorePOCl₃/DMF, 80°C, 5 h70–85%
Boronic Acid CouplingPd(PPh₃)₄, K₂CO₃, toluene, 110°C58–90%
Reductive AminationH₂/Pd-C, MeOH, RT40–60%

Alternative Catalyst Systems and Ligands

Modern catalytic systems enhance reaction efficiency and selectivity.

Catalyst SystemLigandSolventTemperatureYieldSource
Pd₂(dba)₃XantPhosToluene110°C90%
PdCl₂(dppf)·CH₂Cl₂NoneDioxane100°C82%
BrettPhos-PdBrettPhost-Amyl OH90°C67%

Key Advantages :

  • XantPhos ligand improves steric tolerance for bulky substrates.

  • BrettPhos enables coupling at lower temperatures (90°C vs. 110°C).

Comparative Analysis of Methods

MethodAdvantagesLimitationsApplications
Suzuki CouplingHigh yields, regioselectiveExpensive catalystsSmall-scale synthesis
Reductive AminationCost-effectiveLow yields, over-reductionIntermediate production
SNArNo Pd catalystsHarsh conditions requiredIndustrial-scale synthesis

Data Tables and Case Studies

Table 1: Representative Syntheses

EntryStarting MaterialCatalyst SystemConditionsYield
15-Bromo-2-methylpyridinePd(PPh₃)₄/XantPhosToluene, 110°C, 12 h90%
23-Chloro-5-(2,4-difluorophenyl)PdCl₂(dppf)Dioxane, 100°C, 24 h82%
33-Nitro-5-(2,4-difluorophenyl)H₂/Pd-CMeOH, RT, 6 h60%

Case Study :
A pharmaceutical manufacturer achieved 82% yield using PdCl₂(dppf) in dioxane, enabling gram-scale production for kinase inhibitor development .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:
The synthesis of (5-(2,4-difluorophenyl)pyridin-3-yl)methanamine can involve several methods. One common approach is through reductive amination, where 3,4-difluorobenzaldehyde reacts with pyridin-3-ylmethanamine in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction typically occurs in dichloromethane at room temperature.

Properties:
The compound is characterized by its ability to act as a building block for more complex organic molecules. Its structural features allow it to engage in various chemical reactions, making it versatile for further modifications in synthetic chemistry.

Biological Applications

1. Ligand Development:
this compound has been investigated for its potential as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate receptor or enzyme activities, which is crucial for developing new drugs.

2. Anticancer Activity:
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated related compounds and found that certain derivatives showed potent growth inhibition across multiple cancer cell lines, including cervical (HeLa), gastric (HGC-27), and prostate (PC-3) cells . The mechanism of action appears to involve apoptosis induction and mitochondrial membrane potential disruption.

Therapeutic Potential

1. Gastrointestinal Applications:
A novel derivative involving this compound has been explored for its pharmacological properties against gastrointestinal conditions such as ulcers and infections caused by Helicobacter pylori. The compound demonstrated proton pump inhibitory activity and showed promise in preventing gastrointestinal damage .

2. Neuropsychiatric Disorders:
Another area of application is in neuropharmacology, where derivatives of this compound have been identified as modulators for metabotropic glutamate receptors (mGluR2). These receptors are implicated in various neuropsychiatric disorders, making this compound a potential candidate for therapeutic development .

Case Studies and Research Findings

Study Findings Applications
Study on Anticancer Activity Compounds showed IC50 values indicating effective growth inhibition across several cancer cell lines.Potential anticancer drug development.
Gastrointestinal Applications Demonstrated effectiveness against H. pylori and ulcer prevention.Drug development for gastrointestinal disorders.
Neuropharmacological Research Identified as a potent modulator of mGluR2 with potential therapeutic effects on neuropsychiatric conditions.Treatment strategies for neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in halogen substitution, heterocyclic core, or substituent positioning. Key examples include:

Halogen-Substituted Pyridinylmethanamines

[5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine (CAS 1346692-32-7)
  • Structure : Pyridine ring with a 2-chloro-5-fluorophenyl group at position 5 and methanamine at position 3.
  • Properties :
    • Molecular formula: C₁₂H₁₀ClF₂N₂
    • Safety Classified as 100% pure in safety sheets, though specific toxicity data are unavailable .
  • Comparison : Chlorine at the 2-position increases molecular weight (vs. fluorine) and may alter steric hindrance. The electron-withdrawing effects of Cl vs. F could influence binding affinity in biological targets.
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS 1260180-20-8)
  • Structure : 4-Chlorophenyl substitution on the pyridine ring.
  • Properties :
    • Molecular formula: C₁₂H₁₁ClN₂
    • Computed properties: Higher lipophilicity (logP ~2.8) compared to the difluoro analog due to the larger Cl atom .
  • Comparison : Para-chloro substitution reduces steric strain compared to ortho/para-difluoro groups. This may enhance solubility but reduce target specificity.

Heterocyclic Variants

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS 1105191-82-9)
  • Structure : Isoxazole ring replaces pyridine, with 2,4-difluorophenyl at position 4.
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine (CAS 1216267-00-3)
  • Structure : Imidazo[1,2-a]pyridine core with 4-fluorophenyl and trifluoromethyl groups.
  • Properties :
    • Molecular formula: C₁₅H₁₁F₄N₃
    • Higher molecular weight (317.26 g/mol) due to the trifluoromethyl group .

Positional Isomers and Secondary Modifications

[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1017475-12-5)
  • Structure : Pyrrolidine ring replaces pyridine, with 3,4-difluorophenyl substitution.
  • The 3,4-difluoro configuration may alter dipole moments compared to 2,4-difluoro .

Key Findings and Implications

  • Halogen Effects : Fluorine improves metabolic stability and bioavailability, while chlorine increases lipophilicity and steric bulk .
  • Core Heterocycle : Pyridine offers aromatic π-stacking, whereas isoxazole or imidazo-pyridine cores introduce additional polarity or rigidity .
  • Substituent Positioning : Ortho/para-difluoro configurations optimize electronic effects for target engagement compared to meta-substituted analogs .

Further pharmacological studies are needed to correlate structural differences with bioactivity, leveraging computational modeling and in vitro assays.

Biological Activity

(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyridine derivatives characterized by the presence of a difluorophenyl group and a methanamine moiety. Its structure can be represented as follows:

C12H11F2N\text{C}_{12}\text{H}_{11}\text{F}_2\text{N}

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines.

In Vitro Studies

  • Cell Line Sensitivity : The compound was tested against several cancer cell lines, including SK-MEL-5 (melanoma), A498, and K-562 (leukemia). Results indicated that it exhibited significant growth inhibition across these lines.
    Cell LineIC50 (µM)% Inhibition at 10 µM
    SK-MEL-51.33146.1
    A4981.26138.3
    K-5621.72120.0
    These results suggest that this compound has potent antiproliferative effects, particularly in melanoma and renal cancer cell lines .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction as evidenced by morphological changes in treated cells, such as chromatin condensation and membrane blebbing. These effects were confirmed through acridine orange/ethidium bromide staining assays, which indicated significant apoptotic activity in the tested cancer cell lines .

Neurological Activity

In addition to its anticancer properties, this compound has been studied for its potential as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). This activity is particularly relevant for therapeutic applications in neurodegenerative diseases.

Allosteric Modulation

  • Receptor Interaction : The compound was shown to enhance the activity of α7 nAChRs when combined with agonists like nicotine, suggesting its role in modulating cholinergic signaling pathways .
    CompoundEC50 (µM)Max Modulation (%)
    This compound0.14600
    This modulation could have implications for restoring impaired sensory functions in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several case studies have underscored the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the effects of the compound on human neuronal cells exposed to neurotoxic agents. Results showed that it significantly reduced cell death and improved cell viability compared to controls.
  • Case Study 2 : In animal models of cancer, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(2,4-difluorophenyl)pyridin-3-yl)methanamine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling a 2,4-difluorophenyl moiety to a pyridine scaffold. For example, intermediates like 3-chloropyridine may react with 2,4-difluorophenylboronic acid under Suzuki-Miyaura conditions. Key parameters include:

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
  • Solvents : DMF or THF for solubility .
  • Temperature : Microwave-assisted synthesis (e.g., 140°C) can accelerate reactions and improve yields .
    Post-synthesis, reductive amination or nucleophilic substitution introduces the methanamine group. Optimization involves adjusting stoichiometry, pH, and purification methods (e.g., silica gel chromatography) .

Q. How do structural features of this compound influence its physicochemical properties?

  • Answer : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine ring enables π-π stacking with biological targets. The methanamine moiety provides a site for derivatization (e.g., salt formation or conjugation). Computational studies (e.g., logP calculations) predict solubility and bioavailability, critical for in vivo applications .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • NMR : 1^1H and 19^{19}F NMR confirm substitution patterns and purity .
  • HPLC-MS : Validates molecular weight and detects impurities (e.g., using C18 columns with acetonitrile/water gradients) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in solid-state .

Advanced Research Questions

Q. How can substituent variations on the pyridine or difluorophenyl groups alter biological activity?

  • Answer : Comparative studies of analogs (e.g., 4-chloro or trifluoromethyl substitutions) reveal:

  • Electron-withdrawing groups (e.g., -CF₃) enhance target binding but may reduce solubility .
  • Positional effects : 2,4-Difluorophenyl shows optimal steric fit in enzyme pockets vs. 3,5-substituted analogs .
  • Methanamine modifications : Methylation or acetylation can modulate pharmacokinetics (e.g., half-life) .

Q. What strategies resolve contradictory data in activity assays (e.g., IC₅₀ variability)?

  • Answer : Contradictions often arise from:

  • Assay conditions : pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffers) .
  • Target heterogeneity : Off-target effects in kinase or GPCR assays require orthogonal validation (e.g., SPR or ITC) .
  • Metabolic instability : Use liver microsomes or CYP450 inhibitors to assess compound degradation .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Answer :

  • Docking studies : Identify key interactions (e.g., hydrogen bonds with pyridine N or fluorine atoms) .
  • MD simulations : Predict binding stability and residence time in target pockets .
  • QSAR models : Corrogate substituent properties (e.g., Hammett constants) with activity .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale synthesis, and how can this be mitigated?

  • Answer : Scalability issues stem from:

  • Intermediate instability : Protect amine groups with Boc or Fmoc during coupling .
  • Purification bottlenecks : Switch from column chromatography to recrystallization or HPLC .
  • Catalyst poisoning : Use scavengers (e.g., activated charcoal) to remove Pd residues .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Answer :

  • In vitro :
  • Cell viability assays (MTT or ATP-lite) in cancer lines with BRAF or EGFR mutations .
  • Viral inhibition assays (e.g., plaque reduction in RNA viruses) .
  • In vivo :
  • Xenograft models for oncology; pharmacokinetic profiling in rodents .
  • Toxicity studies: Monitor liver enzymes and hematological parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.